

An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance

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Compound of Interest

Compound Name: **3-Phenylpiperidine**

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Abstract

3-Phenylpiperidine is a heterocyclic amine featuring a phenyl group attached to the third position of a piperidine ring. Structurally, it is a cyclized phenethylamine and serves as a crucial scaffold in medicinal chemistry.^[1] While the pharmacology of the parent compound is not extensively documented, its derivatives are of significant interest, exhibiting a range of activities targeting the central nervous system.^[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characterization of **3-Phenylpiperidine**. It further explores the pharmacology of its key derivatives, OSU-6162 and 3-PPP, highlighting their mechanisms of action through detailed signaling pathways and experimental data.

Core Structure and Properties

3-Phenylpiperidine is an organic compound with the molecular formula C₁₁H₁₅N. It can be conceptualized as a β-phenethylamine molecule wherein a propyl group connects the amine to the β-carbon, forming the piperidine ring.^[2] First described in the scientific literature in 1933, it serves as a valuable building block for more complex molecules.^[2]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[\[3\]](#) Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|--|---------------------|
| Molecular Formula | C ₁₁ H ₁₅ N | [4] |
| Molar Mass | 161.24 g/mol | [4] |
| CAS Number | 3973-62-4 | [4] |
| IUPAC Name | 3-phenylpiperidine | [4] |
| Appearance | Colorless to almost clear liquid/solid | [3] |
| Boiling Point | 121°C (at 9 mmHg) | [3] |
| Melting Point | 142-143°C (hydrochloride salt) | [3] |
| Density | 0.967 g/cm ³ | [3] |
| Refractive Index | 1.5256 | [3] |
| pKa | 10.01 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

The structural identity of **3-Phenylpiperidine** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. An experimental spectrum in DMSO-d₆ shows a multiplet for the five phenyl protons between δ 7.16-7.30 ppm and a series of multiplets for the eleven piperidine protons between δ 1.35-3.13 ppm.[\[5\]](#)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the phenyl carbons (four signals due to symmetry) and the five carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

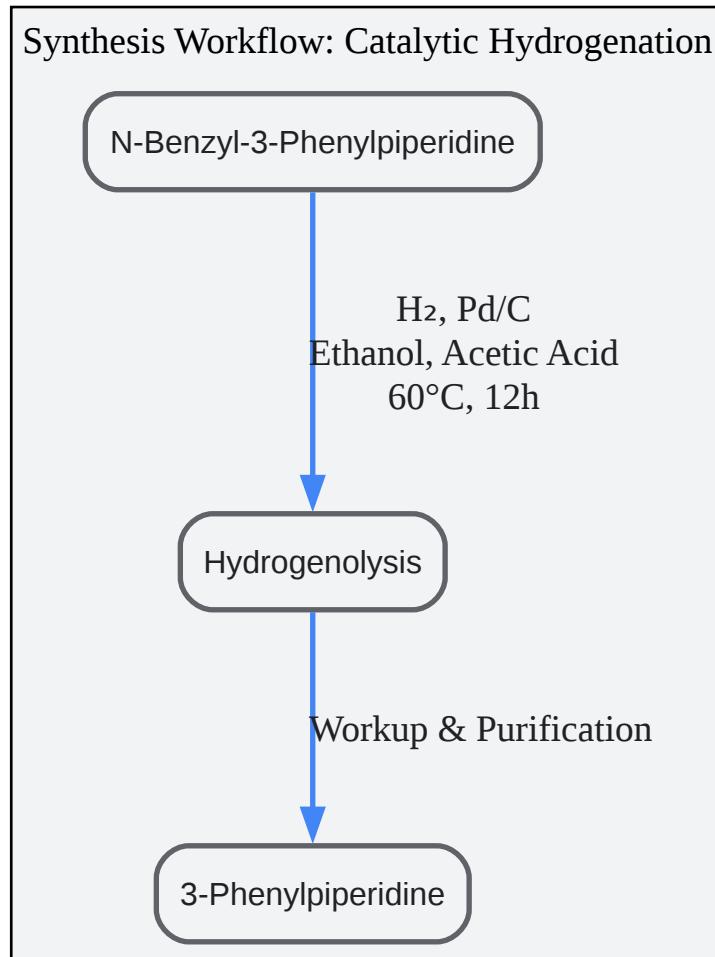
Mass Spectrometry (MS): In an electron ionization mass spectrum (EI-MS), **3-Phenylpiperidine** ($m/z = 161$) would exhibit a prominent molecular ion peak. The fragmentation pattern is dominated by α -cleavage adjacent to the nitrogen atom, leading to the loss of substituents and the formation of stable iminium ions.^[4] Ring fission of the piperidine moiety also contributes to the fragmentation pattern.

Synthesis of 3-Phenylpiperidine

Several synthetic routes to **3-Phenylpiperidine** have been established. Two common methods are detailed below.

Method 1: Catalytic Hydrogenation of N-Benzyl-3-Phenylpiperidine

This method involves the debenzylation of a protected precursor via catalytic hydrogenation.



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Synthesis via Catalytic Hydrogenation.

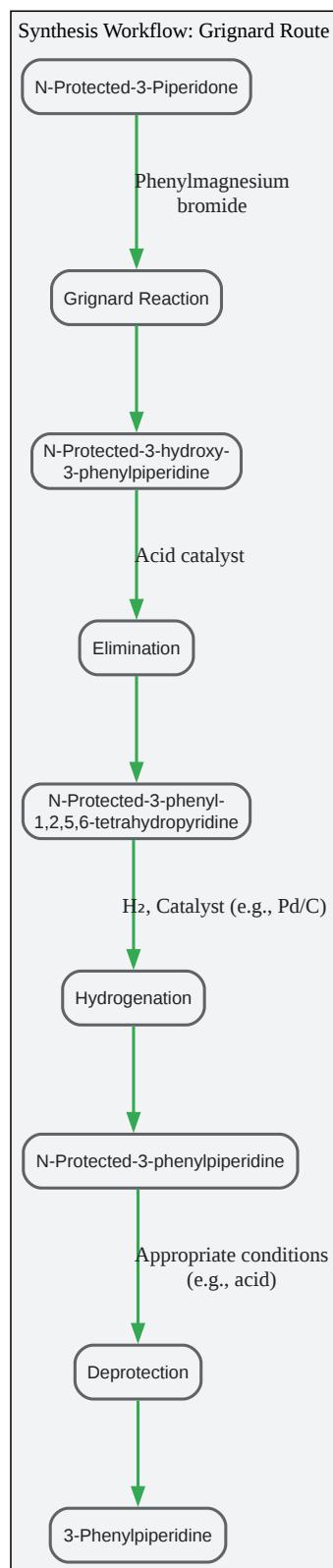
Experimental Protocol:

- Reaction Setup: In a reaction flask, combine **N-benzyl-3-phenylpiperidine** (1.0 eq), 10% Palladium on carbon (Pd/C, ~20% by weight), anhydrous ethanol, and a small amount of glacial acetic acid.[3]
- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm). Heat the reaction mixture to 60°C.[3]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approx. 12 hours).[3]

- Workup: Cool the reaction mixture and filter it to remove the palladium catalyst. Concentrate the filtrate by rotary evaporation.[3]
- Extraction: Dissolve the residue in water and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield **3-phenylpiperidine**. A typical yield is around 89%.[3]

Method 2: Grignard Reaction and Cyclization

A more general and versatile synthesis starts from an N-protected 3-piperidone.



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General Synthesis via Grignard Reaction.

Experimental Protocol (Generalized):

- Grignard Reaction: Treat an N-protected-3-piperidone (e.g., N-Boc-3-piperidone) with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an appropriate ether solvent (e.g., THF, diethyl ether).[5] This forms the tertiary alcohol intermediate.
- Elimination: Subject the resulting N-protected-3-hydroxy-**3-phenylpiperidine** to acidic conditions to induce dehydration, yielding the corresponding tetrahydropyridine derivative.[5]
- Hydrogenation: Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford N-protected-**3-phenylpiperidine**.[5]
- Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., strong acid for a Boc group) to yield the final product, **3-phenylpiperidine**.[5]

Pharmacology of 3-Phenylpiperidine Derivatives

3-Phenylpiperidine is the parent compound for several pharmacologically active molecules, including the dopamine stabilizer OSU-6162 and the sigma receptor agonist 3-PPP.[2]

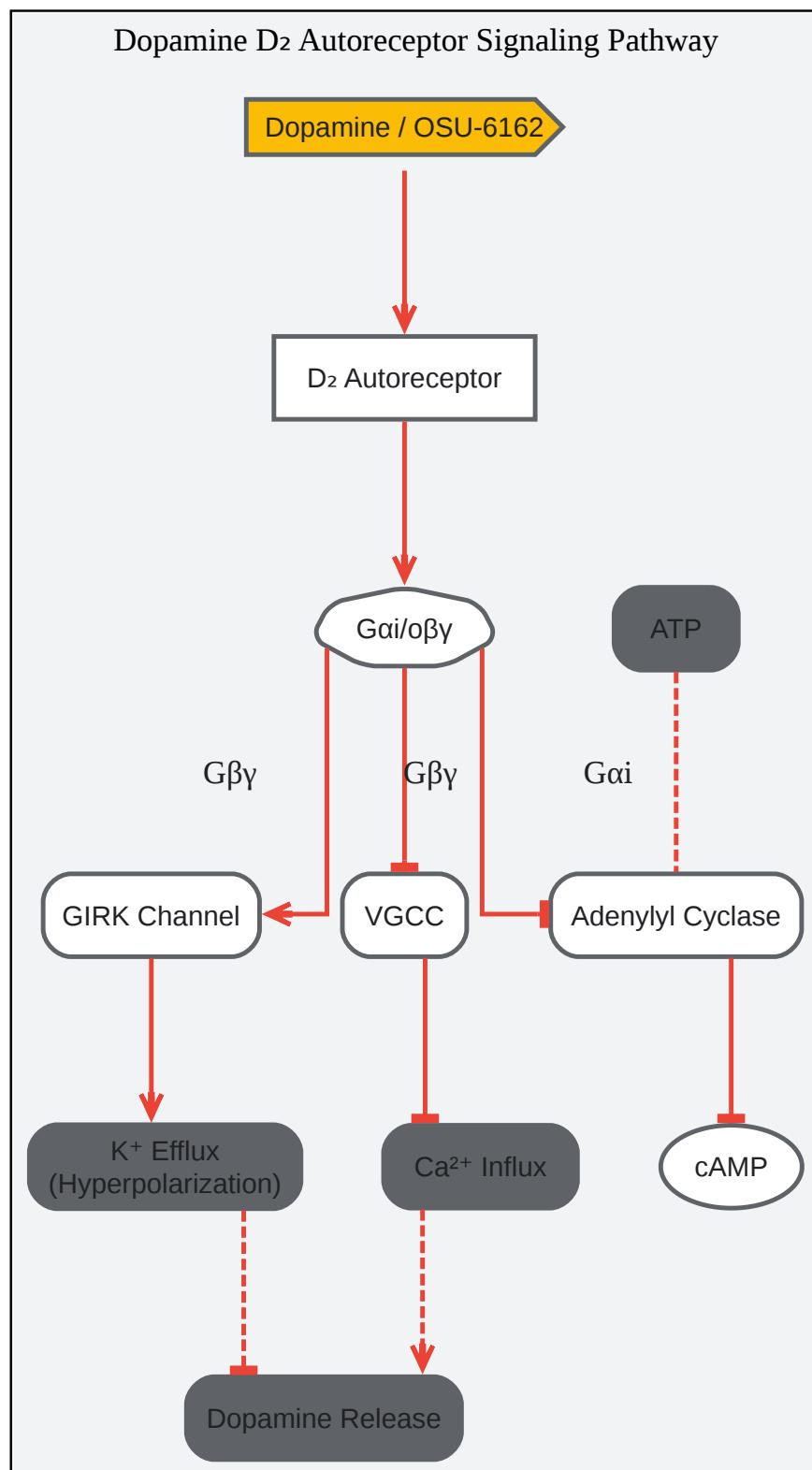
OSU-6162: A Dopamine Stabilizer

(-)-OSU-6162 acts as a partial agonist at dopamine D₂ receptors and serotonin 5-HT_{2A} receptors.[6] This dual action allows it to function as a "dopamine stabilizer," meaning it can inhibit dopamine signaling in hyperdopaminergic states and stimulate it in hypodopaminergic states.[7] It has shown potential in animal models for treating conditions like Parkinson's disease and schizophrenia.[6]

| Derivative | Target(s) | Affinity / Potency | Activity | Reference(s) |
|---------------------------------------|----------------------------------|---|--|--------------|
| (-)-OSU-6162 | Dopamine D ₂ Receptor | $K_i = 447 \text{ nM}$ | Low intrinsic activity partial agonist | [7][8] |
| Serotonin 5-HT _{2A} Receptor | - | Medium intrinsic activity partial agonist | [6] | |

Mechanism of Action at Dopamine D₂ Autoreceptors: Dopamine D₂ autoreceptors are presynaptic G-protein coupled receptors (GPCRs) that regulate the synthesis and release of dopamine. They are coupled to the G_{αi/o} subunit.

- **Activation:** When activated by dopamine or a partial agonist like OSU-6162, the G_{αi/o} protein is activated.
- **Inhibition of Adenylyl Cyclase:** The activated G_{αi} subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Ion Channel Modulation:** The liberated G_{βγ} subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing K⁺ efflux and hyperpolarization of the presynaptic terminal. It also inhibits N- and P/Q-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx.
- **Reduced Dopamine Release:** The combined effect of hyperpolarization and reduced calcium influx significantly decreases the probability of dopamine-containing vesicle fusion and release into the synapse.

[Click to download full resolution via product page](#)*Signaling cascade of the presynaptic D₂ dopamine autoreceptor.*

3-PPP: A Sigma Receptor Ligand

3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized ligand for sigma (σ) receptors.^[9] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions and are targets for various psychoactive drugs.^[10] 3-PPP binds to both high and low-affinity states of the sigma receptor, and its binding is modulated by GTP, suggesting an interaction with G-proteins.^[9]

| Derivative | Target(s) | Affinity / Potency | Activity | Reference(s) |
|------------|-----------------------------|---|--------------|--------------|
| (+)-3-PPP | Sigma (σ) Receptor | $K_H = 1.3 - 7.5$ nM (high affinity) $K_L = 84 - 500$ nM (low affinity) | Agonist-like | [9] |

The enantiomers of 3-PPP exhibit different activities, with the (+)-enantiomer acting as a weak agonist and the (-)-enantiomer as an antagonist at D₂ receptors.^[2] Its primary utility has been as a research tool to explore the function and modulation of sigma receptors.^{[10][11]}

Conclusion

3-Phenylpiperidine is a foundational structure in the development of centrally acting therapeutic agents. Its straightforward synthesis and versatile chemical nature allow for the creation of a diverse library of derivatives. The pharmacological profiles of its derivatives, such as the dopamine-stabilizing effects of OSU-6162 and the sigma-receptor activity of 3-PPP, underscore the therapeutic potential held within the **3-phenylpiperidine** scaffold. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds in drug discovery and development.

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References

- 1. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]
- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. 3-PHENYLPIPERIDINE | 3973-62-4 [chemicalbook.com]
- 4. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 6. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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